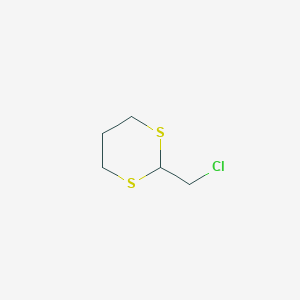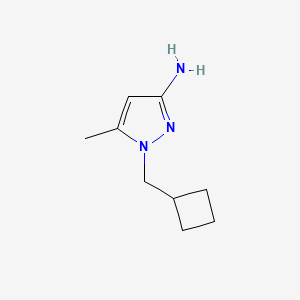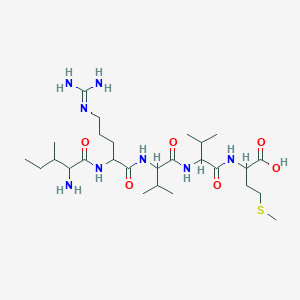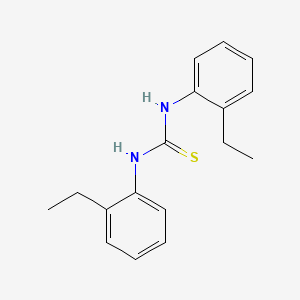![molecular formula C12H10O3 B12120884 5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde CAS No. 603986-80-7](/img/structure/B12120884.png)
5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a hydroxymethyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening techniques can help identify the best catalysts and reaction conditions for large-scale production .
Types of Reactions:
Oxidation: The hydroxymethyl group in this compound can be oxidized to form a carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.
Major Products:
Oxidation: 5-[4-(Carboxy)phenyl]furan-2-carbaldehyde.
Reduction: 5-[4-(Hydroxymethyl)phenyl]furan-2-methanol.
Substitution: 5-[4-(Nitro)phenyl]furan-2-carbaldehyde or 5-[4-(Bromo)phenyl]furan-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle, einschließlich Pharmazeutika und Agrochemikalien.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen und krebshemmenden Eigenschaften.
Medizin: Erforscht auf seine Rolle in der Arzneimittelentwicklung, insbesondere bei der Entwicklung neuartiger Therapeutika.
Industrie: Eingesetzt in der Produktion von Polymeren und anderen Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyd beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen und Rezeptoren interagieren, die an zellulären Prozessen beteiligt sind, und möglicherweise bestimmte Signalwege hemmen oder aktivieren.
Beteiligte Signalwege: Es kann oxidativen Stress-Signalwege beeinflussen, was zur Bildung von reaktiven Sauerstoffspezies (ROS) und anschließender Zellschädigung oder Apoptose in Krebszellen führt.
Ähnliche Verbindungen:
5-Hydroxymethyl-2-furaldehyd: Teilt den Furanring und die Hydroxymethylgruppe, jedoch fehlt die Phenylsubstitution.
5-(4-Methoxyphenyl)furan-2-carbaldehyd: Ähnliche Struktur, jedoch mit einer Methoxygruppe anstelle einer Hydroxymethylgruppe.
5-(4-Nitrophenyl)furan-2-carbaldehyd: Enthält eine Nitrogruppe am Phenylring anstelle einer Hydroxymethylgruppe.
Einzigartigkeit: 5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyd ist einzigartig durch das Vorhandensein sowohl einer Hydroxymethylgruppe als auch eines Phenylrings, die für eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität sorgen. Diese Kombination von funktionellen Gruppen ermöglicht vielfältige chemische Modifikationen und Anwendungen in verschiedenen Bereichen .
Wirkmechanismus
The mechanism of action of 5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes, potentially inhibiting or activating specific pathways.
Pathways Involved: It may affect oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage or apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
5-Hydroxymethyl-2-furaldehyde: Shares the furan ring and hydroxymethyl group but lacks the phenyl substitution.
5-(4-Methoxyphenyl)furan-2-carbaldehyde: Similar structure but with a methoxy group instead of a hydroxymethyl group.
5-(4-Nitrophenyl)furan-2-carbaldehyde: Contains a nitro group on the phenyl ring instead of a hydroxymethyl group.
Uniqueness: 5-[4-(Hydroxymethyl)phenyl]furan-2-carbaldehyde is unique due to the presence of both a hydroxymethyl group and a phenyl ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
603986-80-7 |
|---|---|
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
5-[4-(hydroxymethyl)phenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-6,8,13H,7H2 |
InChI-Schlüssel |
ZAHYRMAOLBZFHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)C2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12120817.png)
![Propanoic acid, 3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester](/img/structure/B12120818.png)
![1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B12120828.png)

![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide](/img/structure/B12120846.png)



![1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B12120865.png)


![6-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12120882.png)

